8-Fluoro-2-naphthoic acid 8-Fluoro-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 5043-22-1
VCID: VC18967872
InChI: InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)
SMILES:
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol

8-Fluoro-2-naphthoic acid

CAS No.: 5043-22-1

Cat. No.: VC18967872

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-naphthoic acid - 5043-22-1

Specification

CAS No. 5043-22-1
Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
IUPAC Name 8-fluoronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)
Standard InChI Key DOWMUMMQQLCKPB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

8-Fluoro-2-naphthoic acid (C₁₁H₇FO₂) consists of a naphthalene backbone substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 2-position (Figure 1). The IUPAC name derives from the numbering system where the carboxylic acid group at position 2 takes precedence, with fluorine at position 8.

Table 1: Comparative Structural Data for Fluorinated Naphthoic Acids

CompoundMolecular FormulaSubstituent PositionsSMILES Notation
6-Fluoro-2-naphthoic acidC₁₁H₇FO₂6-F, 2-COOHC1=CC2=C(C=CC(=C2)F)C=C1C(=O)O
4-Fluoro-1-naphthoic acidC₁₁H₇FO₂4-F, 1-COOHC1=CC=C2C(=C1)C=CC(=C2F)C(=O)O
8-Fluoro-2-naphthoic acidC₁₁H₇FO₂8-F, 2-COOHC1=CC=C2C(=C1)C(=CC(=C2)F)C(=O)O

The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the electron density of the naphthalene ring and influencing reactivity. The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological activity and crystallinity .

Spectroscopic Profiles

While no direct NMR or IR data for 8-fluoro-2-naphthoic acid are available, analogs provide insight:

  • 6-Fluoro-2-naphthoic acid: 1H^1H NMR (DMSO-d₆) exhibits aromatic protons at δ 7.13–8.46 ppm and a carboxylic acid proton at δ 12.82 .

  • 4-Fluoro-1-naphthoic acid: IR spectra show C=O stretching at ~1680 cm⁻¹ and C-F vibration near 1220 cm⁻¹ .

The 8-fluoro isomer’s 1H^1H NMR would likely display upfield shifts for protons near the fluorine atom due to diamagnetic anisotropy.

Synthetic Methodologies

Friedel-Crafts Acylation and Halogenation

A plausible route involves Friedel-Crafts acylation of fluoronaphthalene followed by oxidation. For example, 1-acetyl-4-methylnaphthalene undergoes hypochlorite oxidation to yield naphthoic acids . Adapting this for 8-fluoro-2-naphthoic acid:

  • Friedel-Crafts acylation: Introduce acetyl group at position 2 of fluoronaphthalene.

  • Oxidation: Convert acetyl to carboxylic acid using NaClO/NaOH (as in Patent CN1844072A) .

  • Demethylation (if needed): Replace methoxy groups with hydroxyl using HBr/acetic acid .

Table 2: Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
AcylationAcCl, AlCl₃, 0–5°C, 2h75–85
OxidationNaClO, NaOH, 75°C, 3–4h70–91
Demethylation48% HBr, acetic acid, reflux, 10h64–85

Direct Fluorination Strategies

Alternative methods include halogen exchange (e.g., Br → F using KF in polar aprotic solvents) . For instance, 2-bromo-8-naphthoic acid could undergo nucleophilic aromatic substitution with fluoride ions under high-temperature conditions.

Physicochemical Properties

Solubility and Stability

Fluorinated naphthoic acids exhibit limited water solubility (~0.1–1 mg/mL) but dissolve in polar organic solvents (DMF, DMSO). The 8-fluoro derivative’s solubility profile likely mirrors its isomers, with enhanced lipid solubility due to fluorine’s hydrophobicity .

Table 3: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)Compound
[M+H]⁺191.05029137.36-Fluoro-2-naphthoic acid
[M-H]⁻189.03573138.46-Fluoro-2-naphthoic acid
[M+H]⁺191.050*~137–1408-Fluoro-2-naphthoic acid (estimated)

*Estimated based on structural similarity.

Thermal Behavior

Melting points for fluorinated naphthoic acids range from 180–220°C. 6-Fluoro-2-naphthoic acid melts at 214–216°C , suggesting the 8-fluoro isomer may exhibit comparable thermal stability.

Applications and Biological Relevance

Pharmaceutical Intermediates

Fluorinated naphthoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atom enhances metabolic stability and membrane permeability .

Material Science

In liquid crystals and organic semiconductors, fluorine’s electron-withdrawing nature adjusts charge transport properties. 8-Fluoro-2-naphthoic acid could act as a building block for conjugated polymers .

CompoundGHS Hazard StatementsPrecautionary Measures
4-Fluoro-1-naphthoic acidH315, H319P264, P280, P302+P352
6-Fluoro-2-naphthoic acidNot classifiedHandle as irritant (inferred)

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